Dihexyl Malonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of dialkyl malonates, including Dihexyl Malonate, often involves condensation reactions. For instance, multifunctional dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates have been synthesized using a one-pot, pseudo five-component reaction, showcasing the versatility in creating complex malonate derivatives with potential applications as low molecular weight supramolecular organogelators (Googol & Rahmati, 2018).

Molecular Structure Analysis

Research into macrocyclic oligomalonates, which are structurally related to Dihexyl Malonate, reveals insights into the molecular arrangements and potential columnar motifs in the solid state. These studies highlight the structural diversity and complexity achievable with malonate derivatives (Chronakis et al., 2006).

Chemical Reactions and Properties

Dihexyl Malonate's chemical reactivity includes participation in a variety of organic reactions. For example, sodium malonate has been used as an efficient catalyst in the synthesis of dihydropyrano[3,2-c]chromenes and amino-benzochromenes, demonstrating the utility of malonates in facilitating complex chemical transformations (Kiyani & Tazari, 2017).

Physical Properties Analysis

The physical properties of malonate derivatives, including Dihexyl Malonate, are crucial for their application in various fields. Studies on macrocyclic cyclo[n]malonates show pronounced crystallizability and arrangement into columnar motifs in the solid state, indicating the potential for tailoring the physical properties of malonates for specific applications (Chronakis et al., 2006).

Chemical Properties Analysis

The chemical properties of Dihexyl Malonate, such as its reactivity in synthetic organic chemistry, are highlighted by its involvement in the synthesis of flavor compounds under microwave irradiation, showcasing the compound's versatility in chemical synthesis (Liu et al., 2010).

Aplicaciones Científicas De Investigación

1. Enzyme-Catalyzed Synthesis of Malonate Polyesters

- Application Summary : Dihexyl Malonate is used in the enzyme-catalyzed synthesis of linear polyesters. This process is a response to the environmental problems caused by non-degradable plastics, and the need for greener and more sustainable polymers .

- Methods of Application : The polymers are synthesized in solventless conditions using immobilized Candida antarctica lipase B as the biocatalyst . The potential of enzymes for catalyzing this reaction is compared with the unsuccessful antimony- and titanium-catalyzed synthesis .

- Results or Outcomes : The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems .

2. Michael Addition Curable Coatings

- Application Summary : Dihexyl Malonate is used in the development of malonate-functional polyesters from biobased and potentially biobased monomers. These are cured through the base-catalyzed carbon-Michael addition reaction with acryloyl-functional oligomers .

- Methods of Application : Both drop-in monomers, such as fully biobased diethyl malonate, and alternative raw materials, such as isosorbide and vegetable oil, were introduced .

- Results or Outcomes : The study demonstrated that biobased malonate resins, having renewable contents up to 53%, offer attractive performance benefits in 2K RMA paints .

3. Preparation of Alpha-Aryl Malonates

- Application Summary : Dihexyl Malonate is used in the preparation of alpha-aryl malonates, mono-substituted and di-substituted acetic acid .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

4. Synthesis of Diethyl Malonate

- Application Summary : Dihexyl Malonate is used in the synthesis of diethyl malonate with ethanol and malonic acid as reactants .

- Methods of Application : The catalytic activity of expandable graphite (EG) was investigated in the synthesis process .

- Results or Outcomes : The outcomes of this application were not provided in the source .

5. Synthesis of Pharmaceutical Intermediates

- Application Summary : Dihexyl Malonate is used in the synthesis of pharmaceutical intermediates .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

6. Synthesis of Pesticide Intermediates

- Application Summary : Dihexyl Malonate is used in the synthesis of pesticide intermediates .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

7. Synthesis of Amino Acids

- Application Summary : Dihexyl Malonate is used in the synthesis of amino acids .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

8. Synthesis of Liquid Crystal Materials

- Application Summary : Dihexyl Malonate is used in the synthesis of liquid crystal materials .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

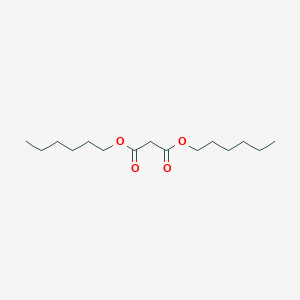

IUPAC Name |

dihexyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXAJNXSULJYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431505 | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexyl Malonate | |

CAS RN |

1431-37-4 | |

| Record name | Dihexyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)